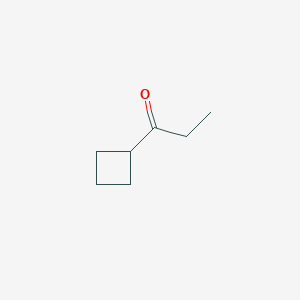
1-Cyclobutylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylpropan-1-one (1-CBPO) is a cyclic organic compound that has been studied for a variety of scientific applications. It is a four-carbon molecule with a cyclobutyl ring, and is used in the synthesis of other compounds, as well as in the study of biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Synthesis and Reactivity in Organic Chemistry
Cyclobutyl phenyl sulfide, a precursor of cyclobutyl phenyl sulfoxide, is useful for the synthesis of spirocyclic cyclopentanones. Cyclobutyl compounds like this are necessary for constructing potent glucokinase activators, a potential treatment for type 2 diabetes (Fyfe & Rasamison, 2005).
Synthesis of cyclobut-1-enes with electron-withdrawing groups reacts with cyclopentadiene to yield [4+2] adducts. These compounds exhibit significant stereochemical properties and are used to study reactions in organic chemistry (Belluš, Mez, & Rihs, 1974).
2. Catalysis and Chemical Reactions
Nitrogen-doped carbon nanotubes, studied for their role in the selective allylic oxidation of cyclohexene, demonstrate how cyclobutane derivatives can be applied in catalysis and chemical reactions (Cao, Yu, Peng, & Wang, 2014).
Catalytic reductions of dihaloalkanes, such as 1,3-dibromopropane, lead to the formation of cyclopropane and other products, showing the utility of cyclobutane derivatives in catalytic processes (Dahm & Peters, 1996).
3. Applications in Medicinal Chemistry
Synthesis of enantiomeric cyclobutyl guanine nucleoside analogues demonstrates the role of cyclobutane rings in antiviral research. These compounds are active against a range of herpesviruses, indicating their potential in medicinal chemistry (Bisacchi et al., 1991).
Squaric acid-based peptidic inhibitors of matrix metalloprotease-1, utilizing cyclobut-3-enedione, highlight the use of cyclobutane derivatives in developing enzyme inhibitors for therapeutic applications (Onaran, Comeau, & Seto, 2005).
4. Studies in Photochemistry
- The formation of cyclobutyl pyrimidine dimers upon irradiation of DNA with ultraviolet light indicates the significance of cyclobutane rings in understanding DNA damage and repair mechanisms in photochemistry (Freeman, Gange, Sutherland, & Sutherland, 1987).
Propiedades
IUPAC Name |
1-cyclobutylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-2-7(8)6-4-3-5-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSUYAMSMLGMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylpropan-1-one | |
CAS RN |
6704-17-2 |
Source


|
| Record name | 1-cyclobutylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)
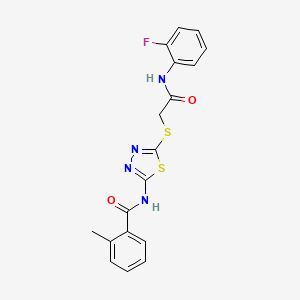


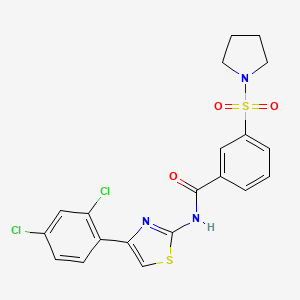
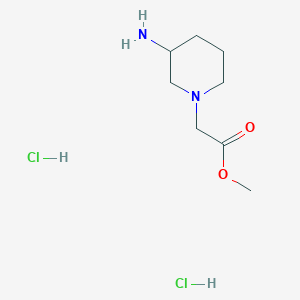
![1-(4-Methoxyphenyl)-4-[4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2479447.png)


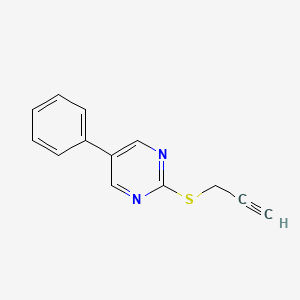

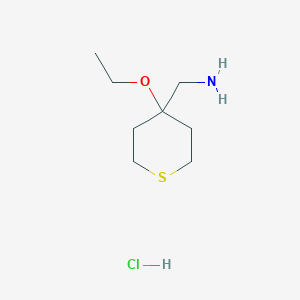
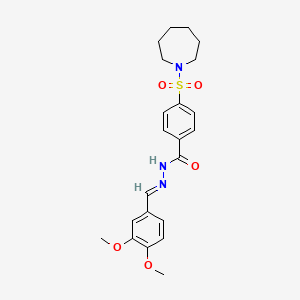
![N-[3-(Difluoromethoxy)-5-fluorophenyl]prop-2-enamide](/img/structure/B2479463.png)